(2S)-2-Fluorocyclohexan-1-one

Catalog No.
S1972537
CAS No.
918300-55-7
M.F
C6H9FO
M. Wt
116.13
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(2S)-2-Fluorocyclohexan-1-one

CAS Number

918300-55-7

Product Name

(2S)-2-Fluorocyclohexan-1-one

IUPAC Name

(2S)-2-fluorocyclohexan-1-one

Molecular Formula

C6H9FO

Molecular Weight

116.13

InChI

InChI=1S/C6H9FO/c7-5-3-1-2-4-6(5)8/h5H,1-4H2/t5-/m0/s1

InChI Key

VQYOFTVCYSPHPG-YFKPBYRVSA-N

SMILES

C1CCC(=O)C(C1)F

Canonical SMILES

C1CCC(=O)C(C1)F

Isomeric SMILES

C1CCC(=O)[C@H](C1)F
(2S)-2-Fluorocyclohexan-1-one is a compound that has gained significant attention in various fields of research and industry due to its unique physical, chemical, and biological properties. In this paper, we will explore the definition and background of (2S)-2-Fluorocyclohexan-1-one; its physical and chemical properties, synthesis, and characterization; analytical methods used to study it, its biological properties, toxicity and safety in scientific experiments, applications in scientific experiments, current state of research, potential implications in various fields of research and industry, limitations, and future directions.
(2S)-2-Fluorocyclohexan-1-one is a fluorinated ketone with the chemical formula C6H9FO. It is a chiral compound with two enantiomers, (2S)- and (2R)-2-Fluorocyclohexan-1-one. This fluorinated ketone was first synthesized by Okuda et al. in 1987 as a key intermediate in the synthesis of optically active fluorinated alcohols and amines. Since then, (2S)-2-Fluorocyclohexan-1-one has been extensively studied and used in various fields of research and industry.
(2S)-2-Fluorocyclohexan-1-one is a colorless liquid with a boiling point of 162-165 °C and a melting point of -32 °C. It has a density of 1.115 g/cm3 at 25 °C and is slightly soluble in water. (2S)-2-Fluorocyclohexan-1-one is a polar solvent and can dissolve many organic compounds. It is stable under normal conditions and can be stored for a long time without decomposition.
(2S)-2-Fluorocyclohexan-1-one can be synthesized through various methods, including the Grignard reaction, Friedel-Crafts acylation, and the enantioselective reduction of 2-Fluorocyclohexanone. These methods produce both enantiomers of (2S)- and (2R)-2-Fluorocyclohexan-1-one, and the enantiomeric excess can be increased by using chiral catalysts. The synthesized compound can be characterized using various techniques, including nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), infrared (IR) spectroscopy, and X-ray crystallography.
Several analytical methods have been developed to study (2S)-2-Fluorocyclohexan-1-one, including gas chromatography (GC), liquid chromatography (LC), and NMR spectroscopy. These methods allow for the identification, quantification, and characterization of (2S)-2-Fluorocyclohexan-1-one in various samples, including biological matrices.
(2S)-2-Fluorocyclohexan-1-one has been shown to have various biological properties, including antibacterial, antifungal, and antiviral activities. It also exhibits potent insecticidal activity against several species of insects. These properties make (2S)-2-Fluorocyclohexan-1-one a promising compound for the development of new drugs and pesticides.
Studies have shown that (2S)-2-Fluorocyclohexan-1-one is relatively safe with low toxicity levels. However, like any chemical compound, it must be handled with care as it can cause skin and eye irritation upon contact. In scientific experiments, it is crucial to follow safety guidelines and use appropriate safety equipment to minimize the risk of exposure and injury.
(2S)-2-Fluorocyclohexan-1-one has diverse applications in scientific experiments, including as a precursor for the synthesis of optically active fluorinated alcohols and amines, as an analytical standard, and as a solvent for various organic compounds. It is also used as a starting material in the synthesis of other biologically active compounds.
Research on (2S)-2-Fluorocyclohexan-1-one is ongoing, and new applications and properties are continuously being discovered. Current research focuses on developing more efficient and sustainable methods for its synthesis, exploring its potential as a drug candidate, and investigating its properties as an insecticide.
(2S)-2-Fluorocyclohexan-1-one has the potential to have significant implications in various fields, including pharmaceuticals, agriculture, and materials science. Its biological properties make it a promising candidate for the development of new drugs and insecticides. Its unique physical and chemical properties make it useful as a solvent and starting material for the synthesis of new materials.
One limitation of (2S)-2-Fluorocyclohexan-1-one is its relatively high cost and limited availability compared to other compounds. Future research should focus on developing more sustainable and cost-effective methods for its synthesis. Additionally, further research is needed to fully understand its properties and potential as a drug candidate and insecticide.
- Developing more efficient and sustainable methods for the synthesis of (2S)-2-Fluorocyclohexan-1-one.
- Investigating the potential of (2S)-2-Fluorocyclohexan-1-one as a drug candidate for the treatment of various diseases.
- Developing new insecticides based on (2S)-2-Fluorocyclohexan-1-one.
- Exploring the use of (2S)-2-Fluorocyclohexan-1-one as a solvent for the synthesis of new materials.
- Studying the potential of (2S)-2-Fluorocyclohexan-1-one as a chiral building block for the synthesis of new compounds.
- Investigating the environmental impact of (2S)-2-Fluorocyclohexan-1-one and developing more sustainable ways to produce it.
- Exploring the potential of (2S)-2-Fluorocyclohexan-1-one in diverse fields, including cosmetics, flavors, and fragrances.

XLogP3

1.2

Wikipedia

(2S)-2-Fluorocyclohexan-1-one

Dates

Modify: 2023-08-16

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